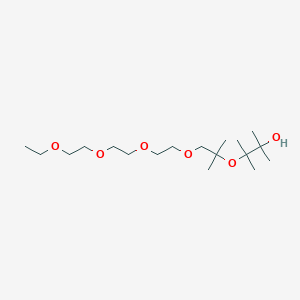
14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL is a chemical compound with the molecular formula C18H38O7 It is known for its unique structure, which includes multiple ether linkages and a terminal hydroxyl group
Métodos De Preparación
The synthesis of 14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as polyether compounds and methylating agents.
Ether Formation: The formation of ether linkages is achieved through nucleophilic substitution reactions, where hydroxyl groups are replaced by alkoxy groups.
Methylation: Methylation of the intermediate compounds is carried out using methylating agents like methyl iodide under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkages can undergo nucleophilic substitution reactions, where alkoxy groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The ether linkages and terminal hydroxyl group play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved depend on the specific application and the molecular targets being studied .
Comparación Con Compuestos Similares
Similar compounds to 14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL include:
3,6,9,12,15-Pentaoxaoctadecane-1,17-diol: Lacks the methyl groups, resulting in different chemical properties.
2,5,8,11,14-Pentamethyl-16-oxo-3,6,9,12,15-pentaoxaheptadec-1-yl acetate: Contains an acetate group, altering its reactivity and applications.
4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione: A more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific arrangement of ether linkages and methyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
90062-52-5 |
|---|---|
Fórmula molecular |
C18H38O6 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
3-[1-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylpropan-2-yl]oxy-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C18H38O6/c1-8-20-9-10-21-11-12-22-13-14-23-15-16(2,3)24-18(6,7)17(4,5)19/h19H,8-15H2,1-7H3 |
Clave InChI |
UNQCOOXECKUWTO-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOCCOCC(C)(C)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
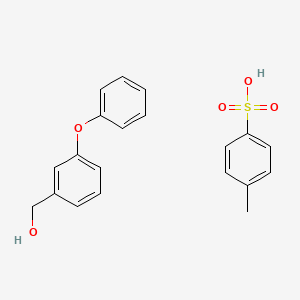
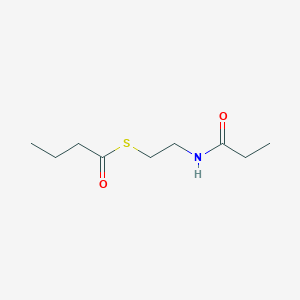
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
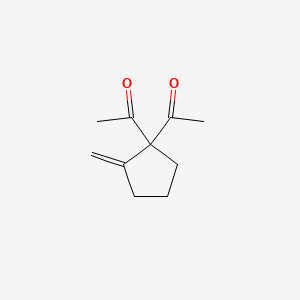
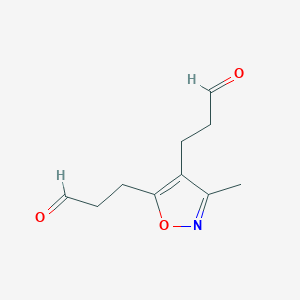
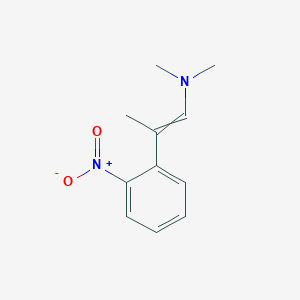
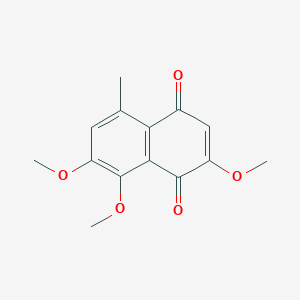
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
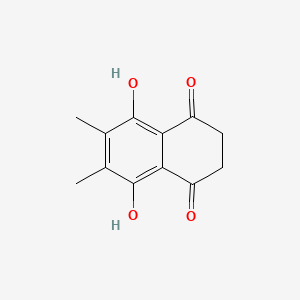
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
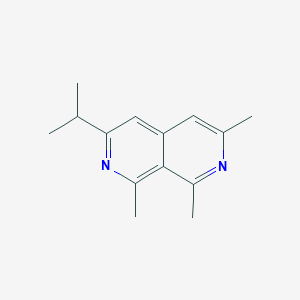
![2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide](/img/structure/B14386840.png)
